(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate
Overview
Description
(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, also known as TFPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience research. TFPB is a piperidine derivative that has a unique chemical structure, making it a promising candidate for further investigation.
Mechanism of Action
The mechanism of action of (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate involves the inhibition of acetylcholinesterase and the modulation of GABA receptors. By inhibiting the activity of acetylcholinesterase, (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate increases the levels of acetylcholine in the brain, which can improve cognitive function. By modulating the activity of GABA receptors, (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate can regulate the levels of neurotransmitters that are involved in anxiety and depression.
Biochemical and Physiological Effects:
(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate has been shown to have a range of biochemical and physiological effects, including the inhibition of acetylcholinesterase, the modulation of GABA receptors, and the regulation of neurotransmitter levels. (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate has also been shown to exhibit antioxidant properties, which can protect against oxidative stress and neurodegeneration.
Advantages and Limitations for Lab Experiments
(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate has several advantages for lab experiments, including its high purity and yield, its unique chemical structure, and its potential therapeutic applications. However, (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate also has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and analysis.
Future Directions
There are several future directions for research on (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate, including the investigation of its potential therapeutic applications for neurological disorders, the optimization of its synthesis and purification methods, and the development of new derivatives with improved properties. Additionally, further studies are needed to elucidate the mechanism of action of (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate and its effects on various neurotransmitter systems.
Scientific Research Applications
(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate has been identified as a potential therapeutic agent for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate has been shown to exhibit neuroprotective effects by inhibiting the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function. (3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate has also been shown to modulate the activity of GABA receptors, which are involved in the regulation of anxiety and depression.
properties
IUPAC Name |
tert-butyl (3S,4R)-4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25FN2O2/c1-17(2,3)22-16(21)20-10-9-15(14(18)12-20)19-11-13-7-5-4-6-8-13/h4-8,14-15,19H,9-12H2,1-3H3/t14-,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBLMDWEOQDVAC-LSDHHAIUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@H](C1)F)NCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501126175 | |
Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-tert-Butyl 4-(benzylamino)-3-fluoropiperidine-1-carboxylate | |
CAS RN |
211108-53-1 | |
Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=211108-53-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-[(phenylmethyl)amino]-1-piperidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501126175 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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